Benzofuran-3-carbaldehyde

Description

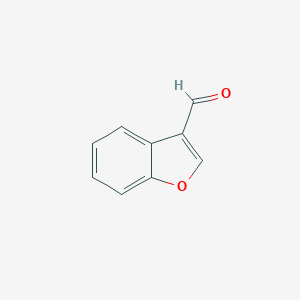

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMWJQJGCFTJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496120 | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4687-25-6 | |

| Record name | 3-Benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4687-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzofuran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzofuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzofuran-3-carbaldehyde: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and reactivity of benzofuran-3-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules.

Chemical Structure and Identification

This compound is a heterocyclic aromatic aldehyde. The structure consists of a benzene ring fused to a furan ring, with a formyl group attached to the 3-position of the furan ring.

| Identifier | Value |

| IUPAC Name | 1-benzofuran-3-carbaldehyde[1] |

| Synonyms | 3-Benzofurancarboxaldehyde, Benzo[b]furan-3-carbaldehyde[1] |

| CAS Number | 4687-25-6[1] |

| Molecular Formula | C₉H₆O₂[1] |

| Molecular Weight | 146.14 g/mol [1] |

| SMILES | C1=CC=C2C(=C1)C(=CO2)C=O[1] |

| InChI | InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Melting Point | 39 °C |

| Boiling Point | 165 °C (at 18 Torr) |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) |

| Appearance | White to yellow solid |

| Solubility | Soluble in DMSO (90 mg/mL with sonication)[2] |

| Storage | Store at 4°C, sealed[2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.79 | s | 1H, -CHO | |

| 7.67 | d | 1H, Ar-H | |

| 7.52 | d | 1H, Ar-H | |

| 7.51 | s | 1H, Ar-H | |

| 7.42-7.46 | m | 1H, Ar-H | |

| 7.24-7.28 | m | 1H, Ar-H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| 179.8 | |

| 156.3 | |

| 152.7 | |

| 129.3 | |

| 126.7 | |

| 124.2 | |

| 123.7 | |

| 117.9 | |

| 112.7 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| Aldehyde C-H stretch | 2850 and 2750 | Medium to Weak |

| Carbonyl (C=O) stretch | ~1705 (conjugated) | Strong |

| Aromatic C=C stretch | 1600-1450 | Medium to Weak |

| C-O-C stretch | 1250-1050 | Strong |

Synthesis

This compound is commonly synthesized via the Vilsmeier-Haack formylation of benzofuran. This reaction introduces a formyl group onto the electron-rich benzofuran ring system.

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran

Materials:

-

Benzofuran

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

Saturated sodium acetate solution

-

Diethyl ether (Et₂O)

-

Saturated potassium bicarbonate (KHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzofuran in anhydrous DMF, add phosphorous oxychloride in small portions with slight warming.

-

Heat the mixture at 100 °C for 10 hours.

-

Cool the mixture to room temperature and add an extra portion of DMF and POCl₃.

-

Heat the mixture for another 10 hours.

-

After cooling, treat the mixture with a saturated sodium acetate solution until the pH reaches 6.

-

Extract the organic compounds with diethyl ether.

-

Wash the combined organic layers with a saturated KHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and distill the residue in vacuo to obtain this compound.

Reaction Mechanism: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which is a chloroiminium ion. This electrophilic species is then attacked by the electron-rich benzofuran ring.

Chemical Reactivity

The aldehyde functional group in this compound is the primary site of its chemical reactivity, undergoing typical reactions of aromatic aldehydes. The aromatic ring system influences the reactivity of the carbonyl group.

Wittig Reaction

This compound can undergo the Wittig reaction to form alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide.

Other Key Reactions

-

Cannizzaro Reaction: As an aromatic aldehyde lacking an α-hydrogen, this compound can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol (benzofuran-3-ylmethanol) and carboxylic acid (benzofuran-3-carboxylic acid).[3]

-

Perkin Condensation: This reaction involves the condensation of this compound with an acid anhydride in the presence of the sodium or potassium salt of the acid to produce an α,β-unsaturated acid.[4]

-

Benzoin Condensation: In the presence of a cyanide catalyst, two molecules of this compound can condense to form an α-hydroxy ketone, a benzoin-type product.[4]

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (benzofuran-3-carboxylic acid) using various oxidizing agents.[3]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol (benzofuran-3-ylmethanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of a wide range of more complex molecules. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. The reactivity of the aldehyde group allows for its incorporation into various molecular frameworks, making it a valuable starting material for the development of novel therapeutic agents.

References

Spectroscopic Profile of Benzofuran-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key organic compound, benzofuran-3-carbaldehyde. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.79 | s | 1H | Aldehyde proton (-CHO) |

| 7.67 | d | 1H | Aromatic proton |

| 7.52 | d | 1H | Aromatic proton |

| 7.51 | s | 1H | Furan ring proton |

| 7.42-7.46 | m | 1H | Aromatic proton |

| 7.24-7.28 | m | 1H | Aromatic proton |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 179.8 | Aldehyde Carbonyl (C=O) |

| 156.3 | Aromatic Carbon |

| 152.7 | Aromatic Carbon |

| 129.3 | Aromatic Carbon |

| 126.7 | Aromatic Carbon |

| 124.2 | Aromatic Carbon |

| 123.7 | Aromatic Carbon |

| 117.9 | Aromatic Carbon |

| 112.7 | Aromatic Carbon |

Infrared (IR) Spectroscopic Data

The following are the characteristic infrared absorption bands anticipated for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium, Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| ~1700-1680 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1200 | Strong | C-O-C Stretch (furan ring) |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI) High-Resolution Mass Spectrometry (HRMS): M⁺ calculated for C₉H₆O₂: 146.03678, found: 146.03701.[1]

| m/z | Relative Intensity (%) | Assignment |

| 146 | 100 | [M]⁺ (Molecular Ion) |

| 145 | 87.96 | [M-H]⁺ |

| 118 | 15.48 | [M-CO]⁺ |

| 147 | 19.73 | [M+1]⁺ |

| 148 | 1.53 | [M+2]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A mixture of benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (150 g, 2.05 mol) is treated with phosphorus oxychloride (132 g, 0.86 mol) in small portions with slight warming. The mixture is then heated at 100°C for 10 hours. After cooling to room temperature, an additional portion of dimethylformamide (50 g, 0.68 mol) and phosphorus oxychloride (40 g, 0.26 mol) is added, and the mixture is heated for another 10 hours. The cooled reaction mixture is neutralized to a pH of 6 with a saturated aqueous solution of sodium acetate. The organic products are extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with a saturated aqueous solution of potassium bicarbonate (3 x 50 mL) and water (100 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation to yield this compound.[1]

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer. For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, the solvent peak is used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is prepared between two potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed. For high-resolution mass spectrometry (HRMS), a suitable high-resolution instrument is used to determine the exact mass of the molecular ion.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Synthesis of Benzofuran-3-carbaldehyde from Benzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzofuran-3-carbaldehyde from benzofuran, with a primary focus on the Vilsmeier-Haack reaction. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic methodology, including experimental protocols, reaction mechanisms, and quantitative data. An alternative synthetic route commencing from 2-hydroxychalcones is also presented for comparative analysis.

Introduction

Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of a formyl group at the C-3 position of the benzofuran ring yields this compound, a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Vilsmeier-Haack reaction stands as a robust and widely employed method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including benzofuran.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction facilitates the formylation of benzofuran using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Mechanism

The reaction mechanism can be delineated into two principal stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the benzofuran ring.

Caption: Vilsmeier-Haack reaction mechanism.

Quantitative Data

The following table summarizes the typical quantitative parameters for the Vilsmeier-Haack synthesis of this compound from benzofuran.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Benzofuran | 1.0 eq | Starting material |

| N,N-Dimethylformamide (DMF) | ~2.6 eq | Reagent and solvent |

| Phosphorus Oxychloride (POCl₃) | ~1.1 eq | Activating agent |

| Temperature | 100 °C | Reaction temperature |

| Reaction Time | 10-20 hours | Duration of heating |

| Yield | 62% | Isolated yield of the final product |

Experimental Protocol: Vilsmeier-Haack Formylation of Benzofuran

This protocol is based on established literature procedures.[3]

Materials:

-

Benzofuran (0.78 mol, 92 g)

-

Anhydrous N,N-dimethylformamide (DMF) (2.05 mol, 150 g, 158 mL)

-

Phosphorus oxychloride (POCl₃) (0.86 mol, 132 g, 80 mL)

-

Saturated aqueous sodium acetate solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous potassium bicarbonate (KHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of benzofuran in anhydrous DMF, add phosphorus oxychloride in small portions with gentle warming.

-

Heat the reaction mixture to 100 °C and maintain for 10 hours.

-

Cool the mixture to room temperature and add an additional portion of DMF (0.68 mol, 50 g, 52.7 mL) and POCl₃ (0.26 mol, 40 g, 24.3 mL).

-

Heat the mixture for another 10 hours at 100 °C.

-

After cooling, carefully treat the reaction mixture with a saturated aqueous solution of sodium acetate until the pH reaches 6.

-

Extract the organic compounds with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous KHCO₃ solution (3 x 50 mL) and then with water (100 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Caption: Vilsmeier-Haack synthesis workflow.

Alternative Synthetic Route: From 2-Hydroxychalcones

An alternative approach to this compound involves the rearrangement and transformation of 2-hydroxychalcones.[4] This method proceeds through a 2,3-dihydrobenzofuran intermediate.

Logical Relationship of the Synthesis

Caption: Synthesis from 2-hydroxychalcones.

Quantitative Data for the Transformation of 2,3-Dihydrobenzofuran

The key step in this alternative synthesis is the conversion of a 2,3-dihydrobenzofuran intermediate to the final product.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2,3-Dihydrobenzofuran Intermediate | 1.0 eq | Starting material for this step |

| p-Toluenesulfonic acid (p-TsOH) | 2.0 eq | Acid catalyst |

| 1,1,1,3,3,3-Hexafluoro-2-propanol ((CF₃)₂CHOH) | - | Solvent (0.1 M solution) |

| Temperature | Room Temperature | Reaction temperature |

| Reaction Time | 0.5 hours | Duration of the reaction |

| Yield | 98% | Isolated yield of the final product |

Experimental Protocol: Transformation of 2,3-Dihydrobenzofuran Intermediate

This protocol is based on the selective synthesis of 3-formylbenzofurans from 2,3-dihydrobenzofuran precursors.[4]

Materials:

-

2,3-Dihydrobenzofuran intermediate (0.2 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.4 mmol)

-

1,1,1,3,3,3-Hexafluoro-2-propanol ((CF₃)₂CHOH) (2 mL)

Procedure:

-

Dissolve the 2,3-dihydrobenzofuran intermediate (0.2 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (2 mL) to make a 0.1 M solution.

-

Add p-toluenesulfonic acid (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), proceed with a standard aqueous work-up and purification by column chromatography to isolate this compound.

Conclusion

The Vilsmeier-Haack reaction remains a highly effective and direct method for the synthesis of this compound from benzofuran, offering good yields with readily available reagents. The alternative synthesis from 2-hydroxychalcones provides a high-yielding route, particularly in the final transformation step, and may be advantageous depending on the availability of the starting materials and the desired substitution patterns on the benzofuran core. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Benzofuran

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of benzofuran, a key heterocyclic scaffold in many natural products and pharmaceutical agents. We will delve into the core reaction mechanism, including the formation of the Vilsmeier reagent, the regioselectivity of the electrophilic attack on the benzofuran ring, and the final hydrolysis step. Furthermore, this document provides a detailed experimental protocol and a summary of reaction parameters to aid researchers in the practical application of this essential transformation.

The Vilsmeier-Haack Reaction: Core Principles

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto a reactive substrate using a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[3][4] The reaction proceeds in two main stages: the formation of a potent electrophilic species known as the Vilsmeier reagent, followed by the electrophilic aromatic substitution of the substrate and subsequent hydrolysis.[5] Due to the electron-rich nature of its heterocyclic ring, benzofuran is an excellent substrate for this transformation.[6][7]

Formation of the Vilsmeier Reagent

The first step of the mechanism is the reaction between DMF and phosphorus oxychloride to generate a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[5][8] The oxygen atom of DMF acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable, resonance-stabilized Vilsmeier reagent.[3][9]

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Reaction Mechanism on Benzofuran

The Vilsmeier-Haack reaction of benzofuran is a classic example of electrophilic aromatic substitution. The electron-rich nature of the heterocyclic ring allows it to attack the electrophilic carbon of the Vilsmeier reagent.[10]

Regioselectivity: Preferential Attack at the C-2 Position

Benzofuran undergoes electrophilic substitution preferentially at the 2-position.[2][6] This regioselectivity is dictated by the relative stability of the cationic intermediate (sigma complex) formed during the attack.

-

Attack at C-2: When the electrophile attacks the C-2 position, the resulting positive charge can be delocalized over the adjacent benzene ring. This creates a highly stabilized intermediate analogous to a benzylic carbocation.[11][12]

-

Attack at C-3: Attack at the C-3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. However, this form of stabilization is less effective than the benzylic stabilization achieved from C-2 attack.[11][12]

Consequently, the transition state leading to the C-2 substituted product is lower in energy, making 2-formylbenzofuran the major product.

Caption: Regioselectivity of electrophilic attack on benzofuran.

Hydrolysis to 2-Formylbenzofuran

The reaction concludes with an aqueous work-up. The iminium salt intermediate formed after the electrophilic substitution is readily hydrolyzed by water to yield the final product, 2-formylbenzofuran, and dimethylamine.[3][9]

Experimental Protocol

The following is a generalized protocol for the Vilsmeier-Haack formylation of benzofuran. Researchers should optimize conditions based on specific substrates and desired scales.

Materials and Reagents

-

Benzofuran

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate (NaOAc) or Sodium Hydroxide (NaOH)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2-1.5 equivalents) dropwise, ensuring the internal temperature remains below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a viscous liquid or a solid precipitate indicates the formation of the Vilsmeier reagent.[13][14]

-

Substrate Addition: Dissolve benzofuran (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.[13]

-

Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4][13]

-

Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a beaker of crushed ice. Add a solution of sodium acetate in water or slowly add an aqueous solution of NaOH (e.g., 2 M) to neutralize the mixture and facilitate the hydrolysis of the iminium intermediate.[10][15] Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-formylbenzofuran.[10]

Caption: General experimental workflow for benzofuran formylation.

Quantitative Data Summary

While yields are highly substrate- and condition-dependent, the Vilsmeier-Haack formylation of electron-rich heterocycles is generally efficient. The table below summarizes typical parameters for this reaction.

| Parameter | Typical Value / Condition | Notes | Citation |

| Substrate | Benzofuran | Electron-rich heterocyclic aromatic compound. | [6] |

| Reagents | DMF / POCl₃ | Most common combination for generating the Vilsmeier reagent. | [4] |

| Stoichiometry | POCl₃ (1.2-1.5 eq.), DMF (3-5 eq. or as solvent) | Excess DMF can serve as both reagent and solvent. | [10][13] |

| Temperature | 0 °C (reagent formation), 60-80 °C (reaction) | Low temperature for reagent formation is critical. Reaction temperature depends on substrate reactivity. | [4][13] |

| Reaction Time | 2 - 6 hours | Monitored by TLC for completion. | [13] |

| Typical Yield | 70-85% | Yields can vary. A general example for an electron-rich arene showed a 77% yield. | [10] |

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions in a certified laboratory setting.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. 22723_lec7.ppt [slideshare.net]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. organic chemistry - Regioselectivity in electrophilic aromatic substitution of benzofuran and indole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of Benzofuran-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzofuran-3-carbaldehyde. It includes key data, experimental protocols, and visual representations of its synthetic utility, designed to support research and development in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a solid, white to yellow compound that serves as a valuable intermediate in organic synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₂ | [2] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| Exact Mass | 146.036 g/mol | [4] |

| CAS Number | 4687-25-6 | [3] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 39 °C | [1][2][4] |

| Boiling Point | 165 °C at 18 Torr; 145 °C at 35 Torr; 251.5 ± 13.0 °C at 760 mmHg | [1][2][4] |

| Density | 1.2 ± 0.1 g/cm³; 1.238 ± 0.06 g/cm³ (Predicted) | [1][2][4] |

| Flash Point | 110.2 ± 12.5 °C | [2][4] |

| Refractive Index | 1.652 | [2][4] |

| LogP | 2.09 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Solubility Data

The solubility of this compound has been determined in various solvents, which is critical for its application in different reaction conditions.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 100 mg/mL (684.28 mM) | - | [4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (17.11 mM) | Clear solution | [5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (17.11 mM) | Suspended solution; requires sonication | [5] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (17.11 mM) | Clear solution | [5] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Technique | Data Highlights | Source(s) |

| ¹H-NMR (CDCl₃) | δ = 7.24-7.28 (m, 1H), 7.42-7.46 (m, 1H), 7.51 (s, 1H), 7.52 (d, 1H), 7.67 (d, 1H), 9.79 (s, 1H) | [6] |

| ¹³C-NMR (CDCl₃) | δ = 112.7, 117.9, 123.7, 124.2, 126.7, 129.3, 152.7, 156.3, 179.8 | [6] |

| Mass Spectrometry (MS) | m/z (%) = 146 (100, M), 145 (87.96) | [6] |

| High-Resolution Mass Spectrometry (HRMS) | M+ found (M+ calculated for C₉H₆O₂): 146.03701 (146.03678) | [6] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common approach is the Vilsmeier-Haack formylation of benzofuran.

Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction [6]

-

Reactant Preparation: In a suitable reaction vessel, dissolve benzofuran (92 g, 0.78 mol) in anhydrous dimethylformamide (DMF) (150 g, 2.05 mol).

-

Addition of Vilsmeier Reagent: To this solution, add phosphorous oxychloride (132 g, 0.86 mol) in small portions. A slight warming of the mixture may be observed.

-

First Heating Phase: Heat the reaction mixture at 100 °C for 10 hours.

-

Additional Reagents: After cooling to room temperature, add an extra portion of DMF (50 g, 0.68 mol) and phosphorous oxychloride (40 g, 0.26 mol).

-

Second Heating Phase: Heat the mixture for an additional 10 hours at 100 °C.

-

Work-up: Cool the mixture and treat it with a saturated aqueous solution of sodium acetate until the pH reaches 6.

-

Extraction: Extract the organic compounds with diethyl ether (3 x 100 mL).

-

Washing: Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), remove the solvent under reduced pressure, and distill the residue in vacuo to yield the final product.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a versatile building block in organic synthesis due to the reactivity of the aldehyde group and the benzofuran core. Benzofuran derivatives are known to be reactive towards electrophiles.[7] This compound is a key intermediate for the synthesis of a variety of more complex heterocyclic systems.[7]

Its utility is demonstrated in its role as a precursor for various bioactive molecules. Benzofuran derivatives have been investigated for a range of pharmaceutical applications.[7] The aldehyde functionality allows for transformations such as condensations, oxidations, and reductions, making it a valuable starting material for constructing diverse molecular architectures.

Caption: Logical relationships of this compound.

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be used when handling this compound, and it should be stored under an inert atmosphere at 2-8°C.[1]

References

- 1. This compound CAS#: 4687-25-6 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1-Benzofuran-3-carbaldehyde | C9H6O2 | CID 12394139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (3-aldehyde benzofuran) | Others 12 | 4687-25-6 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. researchgate.net [researchgate.net]

Benzofuran-3-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological relevance of Benzofuran-3-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, a derivative of the benzofuran scaffold, is a solid organic compound. Its fundamental properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 4687-25-6 | [1][2][3] |

| Molecular Formula | C₉H₆O₂ | [2][4][5] |

| Molecular Weight | 146.14 g/mol | [2][5][6] |

| Alternate Value | 146.15 g/mol | [1][3][4] |

| Appearance | Light brown to orange solid | [4] |

| IUPAC Name | 1-benzofuran-3-carbaldehyde | [1][5] |

| Synonyms | 3-Benzofurancarboxaldehyde, Benzofuran-3-carboxaldehyde | [2][5] |

Synthesis Protocol: Vilsmeier-Haack Formylation of Benzofuran

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an activated aromatic ring. The following protocol is based on established procedures.[1]

Materials:

-

Benzofuran

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

Diethyl ether (Et₂O)

-

Saturated sodium acetate solution

-

Saturated potassium bicarbonate (KHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve benzofuran (0.78 mol) in anhydrous dimethylformamide (2.05 mol).

-

With gentle warming, add phosphorous oxychloride (0.86 mol) in small portions to the solution.

-

Heat the reaction mixture to 100°C for 10 hours.

-

Cool the mixture to room temperature.

-

For a more complete reaction, an extra portion of dimethylformamide (0.68 mol) and phosphorous oxychloride (0.26 mol) can be added, followed by heating for an additional 10 hours.

-

After cooling, neutralize the reaction mixture by adding a saturated aqueous solution of sodium acetate until the pH reaches 6.

-

Extract the organic compounds with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with a saturated potassium bicarbonate solution (3 x 50 mL) and then with water (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation to yield this compound.

Biological Significance and Potential Applications

The benzofuran scaffold is a core structure in numerous natural and synthetic compounds with a wide array of biological activities.[3][7][8] These activities include anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory properties.[3][7][9]

While specific signaling pathways for this compound are not extensively documented, related phenolic derivatives have been identified as potent inducers of quinone reductase (QR).[10] QR is a phase II detoxification enzyme that plays a crucial role in cellular protection against carcinogens and oxidative stress.[11][12] The induction of QR is considered a key biomarker for cancer chemoprevention.[11]

The mechanism of QR induction by monofunctional inducers typically involves the activation of the Antioxidant Response Element (ARE) through the Keap1-Nrf2 pathway.[11]

The potential of this compound and its derivatives as precursors for novel therapeutic agents continues to be an active area of research, particularly in the development of new anticancer and antimicrobial drugs.[9][13]

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. jocpr.com [jocpr.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Methods for the synthesis of benzofuran-3-carboxylate esters (microreview) | Scilit [scilit.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinone reductase induction activity of methoxylated analogues of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

Benzofuran-3-carbaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and your institution's safety protocols before handling any chemical.

Introduction

Benzofuran-3-carbaldehyde is a heterocyclic aromatic aldehyde with applications in organic synthesis and as an intermediate in the preparation of more complex molecules, including those with potential biological activity. Due to its chemical structure, which includes a reactive aldehyde group and a benzofuran moiety, specific precautions are necessary to ensure its safe handling and use in a laboratory setting. This guide provides an in-depth overview of the known hazards, handling procedures, and emergency protocols associated with this compound, based on available safety data and toxicological information on related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

Based on the toxicology of the parent compound, 2,3-benzofuran, there may be potential for liver and kidney toxicity with prolonged or repeated exposure. 2,3-benzofuran has also been shown to be carcinogenic in animal studies. While the specific carcinogenicity of this compound has not been determined, it should be handled with the appropriate caution afforded to a potential carcinogen.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₉H₆O₂ |

| Molecular Weight | 146.14 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 39 °C |

| Boiling Point | 165 °C at 18 Torr |

| Flash Point | Not available |

| Solubility | Soluble in DMSO. |

| Acute Oral Toxicity | GHS Category 4 (Harmful if swallowed). Specific LD50 not available. |

| Eye Irritation | GHS Category 1 (Causes serious eye damage). Specific irritation scores not available. |

| Skin Corrosion/Irritation | Not classified, but skin contact should be avoided. |

| Carcinogenicity | Not classified. The parent compound, 2,3-benzofuran, is carcinogenic in rodents. |

| Mutagenicity | No data available. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, the following are summaries of standard OECD protocols that would be used to assess its acute oral toxicity and eye irritation potential.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

This method is used to estimate the LD50 of a substance with a reduced number of animals.

Methodology:

-

Animal Selection: Typically, a single healthy young adult female rat is used for each dose level.

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight before dosing. Water is provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept as low as possible.

-

Dose Progression: The initial dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first animal determines the dose for the next animal. If the first animal survives, the dose for the next animal is increased. If the first animal dies, the dose for the next animal is decreased.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at different dose levels.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test, also known as the Draize eye test, evaluates the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Housing: Animals are housed individually.

-

Dose Administration: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.

-

Reversibility: The reversibility of any observed lesions is assessed by continuing observations up to 21 days.

-

Classification: The substance is classified as an eye irritant or corrosive based on the severity and reversibility of the observed lesions.

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for this compound toxicity have not been elucidated. However, the toxicity of aromatic aldehydes is generally attributed to their electrophilic nature. The aldehyde functional group can react with nucleophilic biomolecules, such as proteins and DNA, forming covalent adducts. This can lead to enzyme inactivation, disruption of cellular signaling, and oxidative stress. The primary mechanism is believed to be the formation of a Schiff base with the primary amine groups of lysine residues in proteins.

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential for splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not allow the material to enter drains or waterways.

-

Contact your institution's emergency response team.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. This material may be a hazardous waste. Consult with your institution's environmental health and safety department for proper disposal procedures. Do not allow this chemical to enter the environment.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid exposure to light, air, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

Conclusion

This compound is a valuable chemical intermediate that requires careful handling due to its potential health hazards, including being harmful if swallowed and causing serious eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. While specific toxicological data for this compound is limited, information on related compounds suggests that caution is warranted. By following the guidelines outlined in this technical guide, the risks associated with the handling and use of this compound can be effectively managed.

A Comprehensive Review of Modern Synthetic Routes to Benzofuran Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, have made them a focal point of extensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of the key synthetic methodologies for constructing the benzofuran scaffold, with a focus on detailed experimental protocols, quantitative data analysis, and mechanistic insights.

This guide is designed to be a practical resource for researchers at the bench, offering a collection of reliable methods for the synthesis of a wide array of benzofuran derivatives. The information is presented to facilitate comparison between different synthetic strategies, enabling informed decisions in the design and execution of synthetic routes toward novel benzofuran-containing molecules.

Palladium-Catalyzed Synthesis of Benzofurans

Palladium catalysis has emerged as one of the most powerful and versatile tools for the synthesis of benzofuran derivatives. A variety of palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, have been developed to efficiently construct the benzofuran ring system. These methods often offer high yields, broad substrate scope, and good functional group tolerance.

Sonogashira Coupling Followed by Intramolecular Cyclization

One of the most widely employed strategies for the synthesis of 2-substituted and 2,3-disubstituted benzofurans is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This tandem, often one-pot, process is highly efficient for the formation of the C2-C3 bond and the oxygen-containing heterocyclic ring.

Mechanism:

The reaction proceeds through a well-established catalytic cycle. Initially, the palladium(0) catalyst undergoes oxidative addition with the o-halophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, furnishes the 2-alkynylphenol intermediate. In the presence of a base, this intermediate undergoes a 5-exo-dig cyclization to afford the benzofuran product.

Figure 1: Sonogashira Coupling and Cyclization Pathway.

Experimental Protocols:

General One-Pot Procedure for the Synthesis of 2-Substituted Benzofurans [1][2]

To a solution of the o-iodophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., DMF, dioxane, or toluene, 5 mL) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)), a copper co-catalyst (e.g., CuI (0.04 mmol, 4 mol%)), and a base (e.g., Et₃N (2.0 mmol) or K₂CO₃ (2.0 mmol)). The reaction mixture is then stirred at a specified temperature (ranging from room temperature to 120 °C) for a period of 8 to 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Quantitative Data:

| Entry | o-Halophenol | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 85 | [3] |

| 2 | 4-Methyl-2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 12 | 88 | [3] |

| 3 | 4-Chloro-2-iodophenol | 4-Methoxyphenylacetylene | Pd(OAc)₂/PPh₃/CuI | K₂CO₃ | Dioxane | 100 | 16 | 78 | [3] |

| 4 | 2-Iodophenol | 4-Ethynyltoluene | PdCl₂(PPh₃)₂/CuI | Piperidine | THF | 60 | 10 | 92 | [3] |

| 5 | 5-Bromo-2-iodophenol | Phenylacetylene | Pd(dba)₂/XPhos/CuI | Cs₂CO₃ | Toluene | 110 | 8 | 81 | [3] |

Heck-Type Reactions

The intramolecular Heck reaction provides another powerful route to benzofuran derivatives. This method typically involves the palladium-catalyzed cyclization of a vinyl or aryl halide tethered to a phenolic oxygen. A notable variation is the oxidative Heck cyclization, which can start from phenols and alkenes, forming the C-O and C-C bonds in a single operation.

Mechanism:

In a typical intramolecular Heck reaction, a Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide. The resulting Pd(II) complex then undergoes intramolecular insertion of the tethered alkene (migratory insertion). Subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the cyclized benzofuran product. In oxidative Heck reactions, a Pd(II) catalyst is used, and an oxidant is required to regenerate the active catalyst.

Figure 2: Intramolecular Heck Reaction Pathway.

Experimental Protocols:

General Procedure for Palladium-Catalyzed Enolate Arylation and Cyclization [4][5]

A mixture of the o-bromophenol (1.0 mmol), the ketone (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., rac-DTBPB, 0.04 mmol, 4 mol%), and NaOtBu (2.0 mmol) in toluene (5 mL) is heated in a sealed tube at 80-110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with aqueous HCl. The organic layer is separated, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the benzofuran.

Quantitative Data:

| Entry | o-Bromophenol | Ketone | Ligand | Temp (°C) | Time (h) | Yield (%) | Cite |

| 1 | 2-Bromophenol | Acetophenone | rac-DTBPB | 110 | 18 | 75 | [5] |

| 2 | 2-Bromo-4-methylphenol | Propiophenone | rac-DTBPB | 110 | 18 | 82 | [5] |

| 3 | 2-Bromo-4-chlorophenol | 2-Acetonaphthone | rac-DTBPB | 110 | 18 | 68 | [5] |

| 4 | 2-Bromophenol | Cyclohexanone | rac-DTBPB | 80 | 24 | 71 | [5] |

| 5 | 2-Bromo-4-methoxyphenol | Acetone | rac-DTBPB | 100 | 12 | 65 | [5] |

Copper-Catalyzed Synthesis of Benzofurans

Copper-catalyzed reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium-based methods for benzofuran synthesis. These methods often exhibit high efficiency and can be performed under milder conditions.

Aerobic Oxidative Cyclization of Phenols and Alkynes

A notable copper-catalyzed method involves the one-pot reaction of phenols and alkynes in the presence of a copper catalyst and an oxidant, typically molecular oxygen. This approach allows for the direct formation of the benzofuran ring from readily available starting materials.

Mechanism:

The reaction is believed to proceed through the formation of a copper phenoxide, which then undergoes nucleophilic addition to the alkyne. The resulting vinyl copper intermediate is then oxidized, followed by an intramolecular cyclization to afford the benzofuran product. The copper catalyst is regenerated in the presence of an oxidant.

Figure 3: Copper-Catalyzed Aerobic Oxidative Cyclization.

Experimental Protocols:

General Procedure for Copper-Catalyzed Aerobic Oxidative Annulation

A mixture of the phenol (0.5 mmol), the alkyne (0.6 mmol), CuI (0.05 mmol, 10 mol%), and a base such as K₂CO₃ (1.0 mmol) in a solvent like DMF (2 mL) is stirred under an oxygen atmosphere (balloon) at a specified temperature (e.g., 100 °C) for 12-24 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Quantitative Data:

| Entry | Phenol | Alkyne | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Diphenylacetylene | CuI | K₂CO₃ | 100 | 24 | 82 |

| 2 | 4-Methylphenol | Diphenylacetylene | CuBr | Cs₂CO₃ | 120 | 18 | 88 |

| 3 | 4-Methoxyphenol | 1-Phenyl-1-propyne | CuCl | K₃PO₄ | 100 | 24 | 75 |

| 4 | Naphth-2-ol | Diphenylacetylene | Cu(OAc)₂ | KOtBu | 110 | 16 | 91 |

| 5 | 4-Chlorophenol | Diphenylacetylene | CuI | K₂CO₃ | 100 | 24 | 65 |

Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed intramolecular cyclization represents a classical and straightforward approach to benzofuran synthesis. These reactions typically involve the cyclodehydration of α-phenoxy ketones or acetals.

Mechanism:

The reaction is initiated by the protonation of the carbonyl or acetal group by a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid. This is followed by an intramolecular electrophilic attack of the activated carbonyl or acetal carbon onto the electron-rich aromatic ring. Subsequent dehydration or elimination of an alcohol molecule leads to the formation of the benzofuran ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols [organic-chemistry.org]

The Aldehyde Group in Substituted Benzofurans: An In-depth Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds.[1][2][3] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Central to the synthetic manipulation and functionalization of the benzofuran core is the aldehyde group, a versatile functional handle that allows for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in substituted benzofurans, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to drug discovery and development.

Electronic Nature and Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in substituted benzofurans is intrinsically linked to the electronic properties of the benzofuran ring system and the nature of the substituents it bears. The position of the aldehyde group, typically at the C2 or C3 position, also plays a crucial role in its chemical behavior.

The benzofuran ring is an electron-rich heteroaromatic system. The lone pair of electrons on the furan oxygen atom participates in resonance, delocalizing electron density throughout the ring. This electron-donating character of the benzofuran nucleus generally enhances the nucleophilicity of the ring and can influence the electrophilicity of the aldehyde's carbonyl carbon.

Substituents on the benzene portion of the benzofuran scaffold exert significant electronic effects on the reactivity of the aldehyde group. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups further increase the electron density of the ring system. This can lead to a slight decrease in the electrophilicity of the aldehyde's carbonyl carbon, potentially slowing down reactions with nucleophiles. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the benzofuran ring. This enhances the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.

Key Reactions of the Aldehyde Group in Substituted Benzofurans

The aldehyde functional group in substituted benzofurans participates in a wide range of classical and modern organic reactions, providing access to a diverse array of more complex molecular architectures.

Condensation Reactions

Knoevenagel Condensation: This reaction is a cornerstone for carbon-carbon bond formation, involving the condensation of the benzofuran aldehyde with an active methylene compound in the presence of a basic catalyst.[7][8] The products are typically α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. The reactivity in Knoevenagel condensations is sensitive to the electronic nature of the substituents on the benzofuran ring.

Perkin Reaction: The Perkin reaction offers a route to α,β-unsaturated carboxylic acids, known as cinnamic acid derivatives, from aromatic aldehydes. While less common for benzofuran aldehydes, it represents a potential synthetic pathway.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] In the context of substituted benzofuran aldehydes, it allows for the introduction of a variety of vinyl groups, further extending the molecular complexity. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Other Important Transformations

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide or ester formation.

-

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be a useful intermediate for ether synthesis or conversion to other functional groups.

-

Reductive Amination: This reaction provides a direct route to amines from aldehydes, a crucial transformation in the synthesis of many pharmaceutical compounds.

Quantitative Data on the Reactivity of Substituted Benzofuran Aldehydes

The following tables summarize quantitative data on the yields of common reactions involving substituted benzofuran aldehydes, illustrating the influence of substituents on their reactivity.

Table 1: Knoevenagel Condensation of Substituted Benzofuran-2-carboxaldehydes with Malononitrile

| Entry | Substituent on Benzofuran Ring | Aldehyde Position | Product Yield (%) | Reference |

| 1 | H | 2 | 85 | [7] |

| 2 | 5-Nitro | 2 | 92 | [7] |

| 3 | 5-Methoxy | 2 | 78 | [7] |

| 4 | 7-Chloro | 2 | 88 | [7] |

As a general trend, electron-withdrawing groups at the 5-position increase the reactivity of the C2-aldehyde towards nucleophilic attack in the Knoevenagel condensation, leading to higher yields. Conversely, electron-donating groups tend to slightly decrease the yield under similar reaction conditions.

Table 2: Wittig Reaction of Substituted Benzofuran-2-carboxaldehydes with (Triphenylphosphoranylidene)acetonitrile

| Entry | Substituent on Benzofuran Ring | Aldehyde Position | Product Yield (%) | Reference |

| 1 | H | 2 | 82 | [9] |

| 2 | 5-Bromo | 2 | 87 | [9] |

| 3 | 6-Methoxy | 2 | 75 | [9] |

| 4 | 7-Methyl | 2 | 79 | [9] |

The yields in the Wittig reaction also show a dependence on the electronic nature of the substituents, with electron-withdrawing groups generally favoring the reaction.

Detailed Experimental Protocols

General Procedure for the Knoevenagel Condensation of a Substituted Benzofuran-2-carboxaldehyde with Malononitrile

Materials:

-

Substituted benzofuran-2-carboxaldehyde (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a solution of the substituted benzofuran-2-carboxaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. Filter the solid product and wash with cold ethanol.

-

If the product does not precipitate, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure α,β-unsaturated nitrile.

General Procedure for the Wittig Reaction of a Substituted Benzofuran-2-carboxaldehyde

Materials:

-

Substituted benzofuran-2-carboxaldehyde (1.0 mmol)

-

(Triphenylphosphoranylidene)acetonitrile (1.1 mmol)

-

Anhydrous Toluene (15 mL)

Procedure:

-

Dissolve the substituted benzofuran-2-carboxaldehyde and the Wittig reagent in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired alkene.

Mechanistic Insights and Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanisms of key reactions of the aldehyde group in substituted benzofurans.

Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel condensation.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

Spectroscopic Analysis of Substituted Benzofuran Aldehydes

Spectroscopic techniques are indispensable for the characterization of substituted benzofuran aldehydes and for probing the electronic effects of substituents.

Table 3: Key Spectroscopic Data for Benzofuran-2-carboxaldehyde

| Spectroscopic Technique | Key Signal | Chemical Shift / Wavenumber |

| ¹H NMR (CDCl₃) | Aldehyde proton (-CHO) | δ 9.8-10.0 ppm |

| Furan proton (H-3) | δ 7.5-7.7 ppm | |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C=O) | δ 185-195 ppm |

| IR (KBr) | Carbonyl stretch (C=O) | 1670-1690 cm⁻¹ |

The chemical shift of the aldehyde proton in ¹H NMR and the carbonyl stretching frequency in IR spectroscopy are particularly sensitive to the electronic environment. Electron-withdrawing substituents on the benzofuran ring cause a downfield shift of the aldehyde proton signal and an increase in the C=O stretching frequency, consistent with increased polarization of the carbonyl bond. Conversely, electron-donating groups lead to an upfield shift and a lower C=O stretching frequency.

In mass spectrometry, substituted benzofuran aldehydes typically show a prominent molecular ion peak. Common fragmentation patterns involve the loss of the formyl radical (-CHO) or cleavage of the benzofuran ring.

Conclusion

The aldehyde group in substituted benzofurans is a versatile and reactive functional handle that is of paramount importance in the synthesis of complex molecules for drug discovery and development. Its reactivity is predictably influenced by the electronic nature of substituents on the benzofuran scaffold. A thorough understanding of the reactions, mechanisms, and spectroscopic properties of these compounds, as outlined in this guide, is crucial for medicinal chemists and researchers aiming to leverage the synthetic potential of the benzofuran nucleus in the creation of novel therapeutic agents. The provided quantitative data and experimental protocols serve as a practical resource for the efficient design and execution of synthetic routes involving substituted benzofuran aldehydes.

References

- 1. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purechemistry.org [purechemistry.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Ubiquitous Benzofuran: A Technical Guide to its Natural Sources and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Benzofuran and its derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature. Possessing a wide spectrum of pharmacological activities, these compounds have garnered substantial interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the natural sources of benzofuran compounds, their diverse bioactivities supported by quantitative data, detailed experimental protocols for their study, and visual representations of key biological pathways and experimental workflows.

Natural Sources of Benzofuran Compounds

Benzofuran derivatives are secondary metabolites predominantly found in a wide variety of higher plants, as well as in fungi and marine organisms.

Higher Plants: A significant number of benzofuran compounds have been isolated from various plant families. The Asteraceae (sunflower family), Rutaceae (citrus family), and Moraceae (mulberry family) are particularly rich sources. Notable examples include:

-

Ailanthoidol , a neolignan with antiviral, antioxidant, and antifungal properties, has been isolated from the stem wood of Zanthoxylum ailanthoides.

-

Psoralen , a furocoumarin known for its photosensitizing effects and use in treating skin disorders like psoriasis, is found in plants such as Psoralea corylifolia, limes, and lemons.

-

Machicendiol , a benzofuran isolated from Machilus glaucescens, has been traditionally used in the treatment of asthma and rheumatism.

-

Euparin , a benzofuran derivative with antibacterial, antifungal, and cytotoxic activities, is found in plants of the Eupatorium genus.

Fungi: Fungi, particularly marine-derived species, are emerging as a prolific source of novel benzofuran compounds. Genera such as Penicillium and Aspergillus have been shown to produce these bioactive molecules. For instance, a marine-derived fungus, Penicillium crustosum, has been found to produce benzofuran derivatives with antimicrobial and anti-inflammatory activities.

Marine Organisms: The marine environment offers a diverse array of organisms that synthesize unique benzofuran structures. These have been isolated from various marine sources, contributing to the growing library of marine natural products with therapeutic potential.

Bioactivity of Benzofuran Compounds

Benzofuran derivatives exhibit a remarkable range of biological activities, making them promising candidates for drug development. The core benzofuran scaffold can be variously substituted, leading to a wide diversity of pharmacological effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran compounds against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [1] |

| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20 | [1] |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | 0.57 | [1] |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | 0.73 | [1] |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | 0.87 | [1] |

| Benzofuran derivative (13g) | MCF-7 (Breast) | 1.287 | [1] |

| Benzofuran derivative (13b) | MCF-7 (Breast) | 1.875 | [1] |

| Oxindole-based benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [1] |

| Oxindole-based benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [1] |

Antimicrobial Activity

Benzofuran compounds have shown significant activity against a broad spectrum of pathogenic bacteria and fungi. Their antimicrobial effects are often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial signaling pathways.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran ketoxime derivative (38) | Staphylococcus aureus | 0.039 | [2] |

| Benzofuran-5-ol derivative (20) | Fungal species | 1.6-12.5 | [2] |

| Benzofuran-5-ol derivative (21) | Fungal species | 1.6-12.5 | [2] |

| Aza-benzofuran (1) from P. crustosum | Staphylococcus aureus | 12.5 | [3] |

| Aza-benzofuran (1) from P. crustosum | Salmonella typhimurium | 12.5 | [3] |

| Oxa-benzofuran (6) from P. crustosum | Penicillium italicum | 12.5 | [3] |

| Aza-benzofuran (1) from P. crustosum | Escherichia coli | 25 | [3] |

| Aza-benzofuran (2) from P. crustosum | Staphylococcus aureus | 25 | [3] |

Anti-inflammatory Activity

Several benzofuran derivatives have demonstrated potent anti-inflammatory properties. A common mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key mediator of inflammation, and its inhibition can alleviate inflammatory responses.

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Aza-benzofuran (4) from P. crustosum | RAW 264.7 | NO Inhibition | 16.5 | [3] |

| Aza-benzofuran (1) from P. crustosum | RAW 264.7 | NO Inhibition | 17.3 | [3] |

| Benzofuran derivative (2) | RAW 264.7 | NO Inhibition | 31.5 | [3] |

| Aza-benzofuran (3) from P. crustosum | RAW 264.7 | NO Inhibition | 42.8 | [3] |

Antioxidant Activity

Many naturally occurring benzofurans possess significant antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage, which is implicated in a variety of chronic diseases. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Due to the diverse methods and reporting standards for antioxidant activity, a comparative table is not provided here. However, numerous studies confirm the potent radical scavenging abilities of various benzofuran derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of benzofuran compounds.